molecular formula C20H26N2O4 B12778909 Binospirone, (S)- CAS No. 132746-01-1

Binospirone, (S)-

Cat. No.: B12778909
CAS No.: 132746-01-1
M. Wt: 358.4 g/mol
InChI Key: BVMYCHKQPGEOSI-HNNXBMFYSA-N
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Chemical Reactions Analysis

Binospirone, (S)-, undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Binospirone, (S)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Binospirone, (S)-, involves its interaction with serotonin receptors. It acts as a partial agonist at 5-HT1A somatodendritic autoreceptors, leading to the inhibition of serotonin release . At postsynaptic 5-HT1A receptors, it acts as an antagonist, blocking the effects of serotonin . This dual action contributes to its anxiolytic effects.

Properties

CAS No.

132746-01-1

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

8-[2-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methylamino]ethyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2/t15-/m0/s1

InChI Key

BVMYCHKQPGEOSI-HNNXBMFYSA-N

Isomeric SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNC[C@H]3COC4=CC=CC=C4O3

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3

Origin of Product

United States

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